1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline
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Overview
Description
1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound that features a naphthalene sulfonyl group and a pyridinyl group attached to an indoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common method includes the sulfonylation of an indoline derivative with a naphthalene sulfonyl chloride in the presence of a base, followed by the introduction of the pyridinyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline core can yield indole derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-3-yl)indoline
- 1-(Naphthalen-2-ylsulfonyl)-5-(pyridin-4-yl)indoline
- 1-(Naphthalen-1-ylsulfonyl)-5-(quinolin-4-yl)indoline
Uniqueness
1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-naphthalen-1-ylsulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,23-7-3-5-18-4-1-2-6-21(18)23)25-15-12-20-16-19(8-9-22(20)25)17-10-13-24-14-11-17/h1-11,13-14,16H,12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGFZNCGAZYXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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